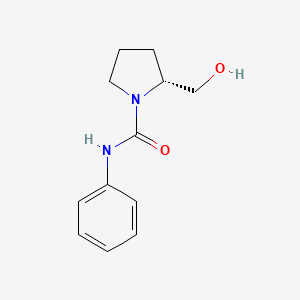
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, also known as PHP, is a chemical compound that belongs to the class of pyrrolidine carboxamides. It has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is not fully understood, but it is believed to act as a modulator of certain neurotransmitter receptors, including the dopamine and serotonin receptors. It has been shown to increase the release of dopamine and inhibit the reuptake of serotonin, leading to an increase in their concentration in the brain.
Biochemical and physiological effects:
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been shown to have several biochemical and physiological effects in the body, including analgesic, anxiolytic, and antidepressant effects. It has also been shown to have potential antipsychotic effects and may be useful in the treatment of certain psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in laboratory experiments is its availability and relatively low cost. It is also easy to synthesize and can be modified to produce other compounds with different properties. However, one of the limitations of using (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide is its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for the study of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide, including the development of new compounds based on its structure, the investigation of its potential therapeutic effects in various disease models, and the elucidation of its mechanism of action. Additionally, the use of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide in combination with other compounds may lead to the development of new treatments for various disorders.
Méthodes De Synthèse
The synthesis of (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide can be achieved through several methods, including the reaction of 2-pyrrolidinone with benzaldehyde in the presence of sodium borohydride, or the reaction of N-phenylpyrrolidine-2-carboxylic acid with formaldehyde in the presence of sodium borohydride. These methods have been widely used in the laboratory to produce high-quality (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide for research purposes.
Applications De Recherche Scientifique
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been extensively studied for its potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a building block for the synthesis of various compounds with potential therapeutic effects. In neuroscience, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a tool to study the function of certain neurotransmitter receptors. In pharmacology, (2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide has been used as a model compound to study the metabolism and pharmacokinetics of other drugs.
Propriétés
IUPAC Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c15-9-11-7-4-8-14(11)12(16)13-10-5-2-1-3-6-10/h1-3,5-6,11,15H,4,7-9H2,(H,13,16)/t11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXVPJJALOUAHL-LLVKDONJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N(C1)C(=O)NC2=CC=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(hydroxymethyl)-N-phenylpyrrolidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(Dimethylamino)phenyl]-(2,6-dimethylmorpholin-4-yl)methanone](/img/structure/B7467187.png)
![2-(2,3-dihydroindol-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B7467191.png)
![[4-[(3,4-Difluorophenyl)methyl]-1,4-diazepan-1-yl]-(4-fluorophenyl)methanone](/img/structure/B7467195.png)
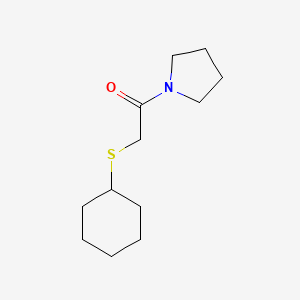
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7467206.png)
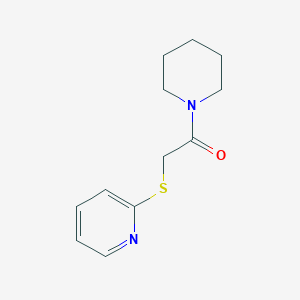
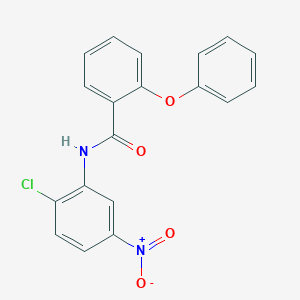
![ethyl (E)-2-cyano-3-[1-(2-cyanoethyl)-3-(4-phenylphenyl)pyrazol-4-yl]prop-2-enoate](/img/structure/B7467221.png)
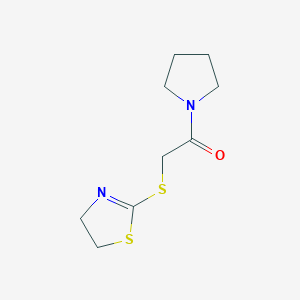
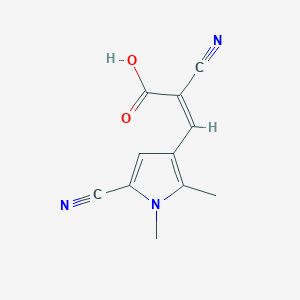

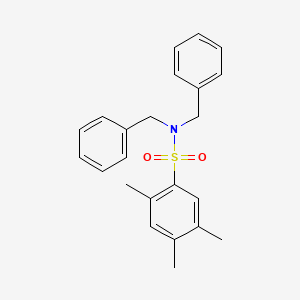
![3-[4-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]-3-(4-methoxyphenyl)pyrazol-1-yl]propanoic acid](/img/structure/B7467272.png)
![[2-[(4-Methoxycarbonylphenyl)methylamino]-2-oxoethyl] 2-(4-fluorophenyl)quinoline-4-carboxylate](/img/structure/B7467275.png)